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molecular formula C10H9F3N2O B8435286 1H-Pyrrolo[2,3-b]pyridine-3-ethanol, 5-(trifluoromethyl)-

1H-Pyrrolo[2,3-b]pyridine-3-ethanol, 5-(trifluoromethyl)-

Cat. No. B8435286
M. Wt: 230.19 g/mol
InChI Key: KHHDSRCURJFRFV-UHFFFAOYSA-N
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Patent
US08399503B2

Procedure details

2-(2-(triethylsilyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol (3.8 g, 11.0 mmole) was stirred with TBAF (33.1 ml, 33.1 mmole; 1M solution in THF) for 6 hours at 50° C. and then for 10 hours at RT. The solvent was removed on a rotary evaporator. 2-(5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol (2.4 g, 94.5%) was obtained.
Name
2-(2-(triethylsilyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
33.1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([Si](CC)(CC)[C:4]1[NH:16][C:7]2=[N:8][CH:9]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:11]=[C:6]2[C:5]=1[CH2:17][CH2:18][OH:19])C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>>[F:15][C:12]([F:13])([F:14])[C:10]1[CH:11]=[C:6]2[C:5]([CH2:17][CH2:18][OH:19])=[CH:4][NH:16][C:7]2=[N:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
2-(2-(triethylsilyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanol
Quantity
3.8 g
Type
reactant
Smiles
C(C)[Si](C1=C(C=2C(=NC=C(C2)C(F)(F)F)N1)CCO)(CC)CC
Name
Quantity
33.1 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed on a rotary evaporator

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
FC(C=1C=C2C(=NC1)NC=C2CCO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 94.5%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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